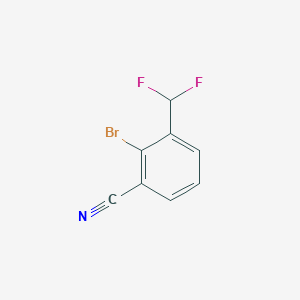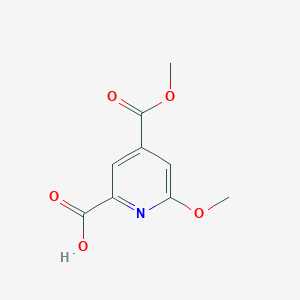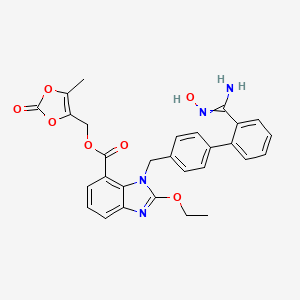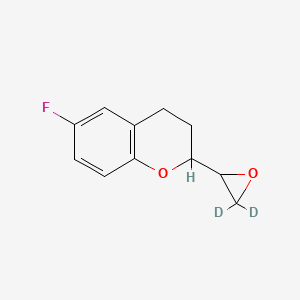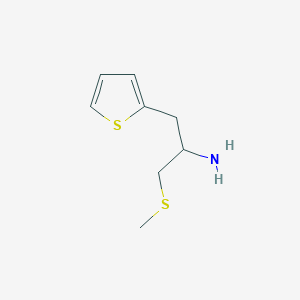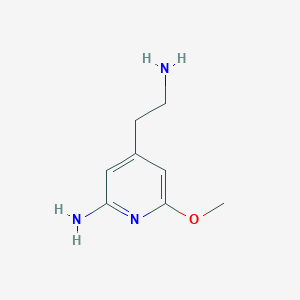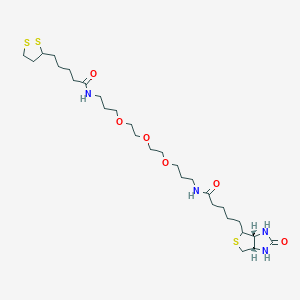
Lipoamide-PEG3-biotin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lipoamide-PEG3-biotin is a chemical compound that combines lipoamide, polyethylene glycol (PEG), and biotin. This compound is used to modify proteins and other molecules, enabling them to bind to streptavidin, a protein with a high affinity for biotin . The incorporation of PEG enhances the water solubility of the compound, making it useful in various biochemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lipoamide-PEG3-biotin is synthesized through a series of chemical reactions involving the conjugation of lipoamide, PEG, and biotin. The process typically involves the activation of biotin with a reactive group, such as tetrafluorophenyl (TFP), which then reacts with PEG and lipoamide . The reaction conditions often require anhydrous environments and specific temperatures to ensure the stability and reactivity of the intermediates .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of the final product through techniques such as chromatography and crystallization to achieve high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Lipoamide-PEG3-biotin undergoes various chemical reactions, including:
Oxidation: The lipoamide moiety can be oxidized to form disulfide bonds.
Reduction: The disulfide bonds in lipoamide can be reduced to thiol groups.
Substitution: The biotin moiety can participate in substitution reactions with avidin or streptavidin.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction . The reactions typically occur under mild conditions to preserve the integrity of the PEG and biotin moieties .
Major Products Formed
The major products formed from these reactions include biotinylated proteins and peptides, which can be used in various biochemical assays and applications .
Applications De Recherche Scientifique
Lipoamide-PEG3-biotin has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of bioconjugates and in click chemistry reactions.
Biology: Facilitates the labeling and purification of proteins and nucleic acids.
Medicine: Employed in drug delivery systems and diagnostic assays.
Industry: Utilized in the development of biosensors and affinity chromatography.
Mécanisme D'action
The mechanism of action of lipoamide-PEG3-biotin involves the high-affinity binding of biotin to streptavidin or avidin. This interaction is used to immobilize or detect biotinylated molecules in various assays . The PEG spacer arm enhances the solubility and reduces steric hindrance, allowing for more efficient binding and interaction with target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Biotin-PEG23-lipoamide: Similar to lipoamide-PEG3-biotin but with a longer PEG spacer arm, providing greater flexibility and solubility.
EZ-link psoralen-PEG3-biotin: Used for crosslinking DNA and RNA, offering different applications in nucleic acid research.
Uniqueness
This compound is unique due to its balanced PEG spacer length, which provides an optimal combination of solubility and minimal steric hindrance. This makes it highly effective for protein labeling and purification applications .
Propriétés
Formule moléculaire |
C28H50N4O6S3 |
|---|---|
Poids moléculaire |
634.9 g/mol |
Nom IUPAC |
N-[3-[2-[2-[3-[5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propoxy]ethoxy]ethoxy]propyl]-5-(dithiolan-3-yl)pentanamide |
InChI |
InChI=1S/C28H50N4O6S3/c33-25(9-3-1-7-22-11-20-40-41-22)29-12-5-14-36-16-18-38-19-17-37-15-6-13-30-26(34)10-4-2-8-24-27-23(21-39-24)31-28(35)32-27/h22-24,27H,1-21H2,(H,29,33)(H,30,34)(H2,31,32,35)/t22?,23-,24?,27-/m1/s1 |
Clé InChI |
NTUJKFCBMVRCFR-ZABSQVGDSA-N |
SMILES isomérique |
C1CSSC1CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCCC2[C@H]3[C@@H](CS2)NC(=O)N3 |
SMILES canonique |
C1CSSC1CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




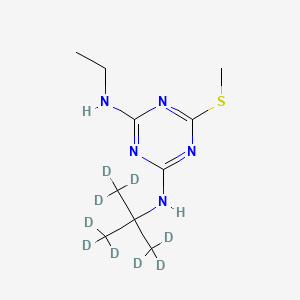
![(1S,2R,9S,11R,12S,13R)-6,11-dihydroxy-9,13-dimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-16-one](/img/structure/B13442575.png)
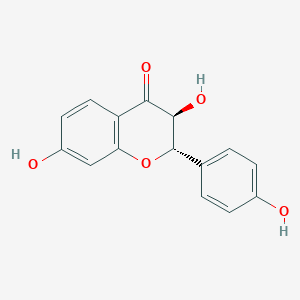
![sodium;(2R,4S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]-4-phenylsulfanylpyrrolidine-2-carboxylate](/img/structure/B13442580.png)
